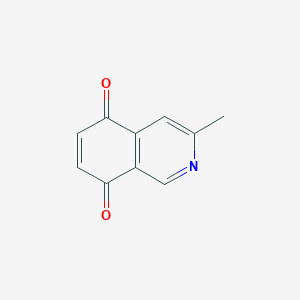
N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline: is an organic compound that features a dimethylamino group attached to a phenyl group, which is further connected to an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline typically involves the reaction of N,N-dimethylaniline with an appropriate oxazolidine derivative. One common method is the nucleophilic addition of N,N-dimethylaniline to a phenyl-substituted oxazolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and reduced aromatic compounds.
Substitution: Nitro, halo, or other substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. Its structural framework is used to design molecules with specific biological targets.
Industry: In the industrial sector, N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline is utilized in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazolidine ring provides structural rigidity and specificity. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaniline: A simpler analogue with a dimethylamino group attached to a phenyl ring.
4-(3-Phenyloxazolidin-2-yl)aniline: Lacks the dimethylamino group but retains the oxazolidine ring.
N,N-Dimethyl-4-(2-oxazolin-2-yl)aniline: Features a different oxazolidine derivative.
Uniqueness: N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline is unique due to the combination of the dimethylamino group and the oxazolidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
74395-21-4 |
|---|---|
Molekularformel |
C17H20N2O |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline |
InChI |
InChI=1S/C17H20N2O/c1-18(2)15-10-8-14(9-11-15)17-19(12-13-20-17)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3 |
InChI-Schlüssel |
ZLYRCQKUWPQBCF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2N(CCO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)
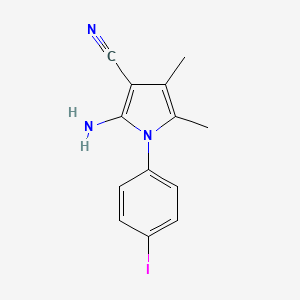
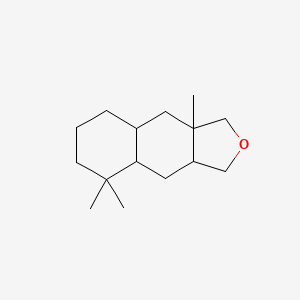

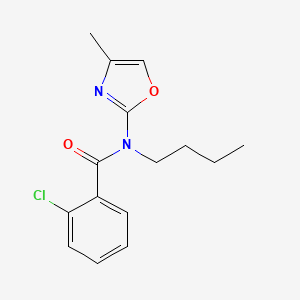
![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
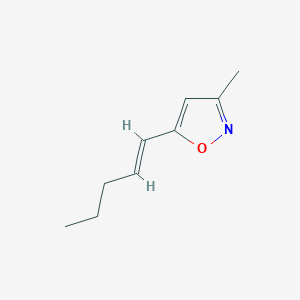
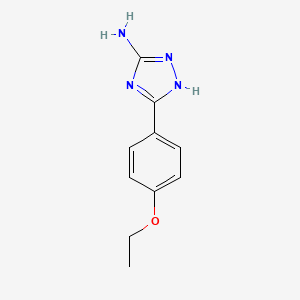
![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)


![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
